molecular formula C17H13ClN2O2 B11352271 N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352271
M. Wt: 312.7 g/mol
InChI Key: LLNQCJUGJKXDFH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxazole ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired oxazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing production output.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Amine derivatives with reduced oxazole rings.

    Substitution: Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide: Shares similar structural features but differs in the presence of a methanesulfonamide group.

    N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)thiourea: Contains chlorophenyl groups but has a thiourea moiety instead of an oxazole ring.

Uniqueness

N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)16-10-15(20-22-16)17(21)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,21)

InChI Key

LLNQCJUGJKXDFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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